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Compound of Interest

Compound Name: 2-Azido-1-phenyl-1-propanone

CAS No.: 35947-99-0

Cat. No.: B8724877

Get Quote

Executive Summary
2-Azidoacetophenone (Compound B) acts as a high-velocity "Click" reagent due to minimal

steric hindrance but suffers from lower thermal stability and higher shock sensitivity.[1] It is

the preferred candidate for rapid kinetic studies or sterically demanding alkyne partners.

2-Azido-1-phenyl-1-propanone (Compound A) exhibits attenuated reactivity in Copper-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to the α-methyl group.[1] However, this

substitution confers greater resistance to base-catalyzed degradation and spontaneous

detonation, making it a more robust intermediate for multi-step synthesis or pharmaceutical

scale-up.[1]

Molecular Architecture & Theoretical Basis
The core differentiator lies in the substitution at the α-carbon. This structural variation dictates

the electronic environment and steric accessibility of the azide moiety.
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Feature
2-Azido-1-phenyl-1-
propanone (Compound A)

2-Azidoacetophenone
(Compound B)[1]

Structure Ph-C(=O)-CH(CH₃)-N₃ Ph-C(=O)-CH₂-N₃

Steric Environment Secondary Azide (Hindered) Primary-like Azide (Accessible)

Electronic Effect
Inductive (+I) stabilization from

Methyl

No stabilization; highly acidic

α-protons

C/N Ratio (Safety) 3:1 (Borderline Stable) 2.6:1 (High Energy/Unstable)

Primary Application
Chiral heterocycle synthesis,

Cathinone derivatives

Rapid bio-orthogonal labeling,

Oxazole synthesis

Visualization: Steric & Electronic Impact
The following diagram illustrates the steric clash introduced by the methyl group in Compound

A during the formation of the copper-metallacycle intermediate in CuAAC.

Compound B (Unhindered)

Compound A (Hindered)

Ph-CO-CH2-N3 Cu-Acetylide Complex
(Low Steric Strain)

Rapid Coordination 1,4-Triazole Product
(Fast Formation)

Low Ea

Ph-CO-CH(Me)-N3 Cu-Acetylide Complex
(Steric Clash with Methyl)

Slow Coordination 1,4-Triazole Product
(Slow Formation)

High Ea (Steric Penalty)

Click to download full resolution via product page

Figure 1: Comparative kinetic pathway in CuAAC reactions showing the steric penalty imposed

by the α-methyl group in Compound A.[1]
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A. Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
Compound B is the superior choice for reaction speed.[1] The methylene spacer allows the

copper-acetylide complex to approach the azide terminus without significant repulsion.

Reaction Rate: Compound B reacts ~5–10x faster than Compound A under standard

conditions (1 mol% CuSO₄, NaAsc, t-BuOH/H₂O).[1]

Yield Profile:

Compound B: Typically >90% isolated yield within 1-2 hours.[1]

Compound A: Requires prolonged reaction times (6-12 hours) or elevated temperatures

(40-50°C) to achieve comparable conversion.[1]

B. Thermal Decomposition & Rearrangement
Both compounds are precursors to nitrogen heterocycles via nitrene intermediates, but the

pathways diverge.[1]

Oxazole Synthesis: Compound B is a classic precursor for 2-phenyloxazoles via thermolysis

(rearrangement of the acyl nitrene).[1]

Migration Aptitude: In Compound A, the nitrene formed upon N₂ loss faces a competition

between methyl migration and phenyl migration. This often leads to a complex mixture of

imines rather than a clean cyclization, unless specific Lewis acids are used to direct the

Schmidt-type rearrangement.[1]

C. Base Sensitivity[1]
Compound B: Highly sensitive.[1][2] The α-protons are flanked by a carbonyl and an azide,

making them significantly acidic (pKa ~12-14).[1] Strong bases can cause rapid degradation

via diazo transfer or polymerization.[1]

Compound A: More robust. The methyl group exerts a positive inductive effect (+I), slightly

destabilizing the carbanion and reducing the acidity of the remaining α-proton. It survives

conditions (e.g., K₂CO₃/MeOH) that would decompose Compound B.[1]
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Experimental Protocols
Protocol 1: Synthesis of 2-Azido-1-phenyl-1-propanone
(Compound A)
Note: This protocol avoids the isolation of the potentially explosive dry azide where possible.[1]

Reagents:

2-Bromo-1-phenyl-1-propanone (CAS 49851-31-2): 10 mmol (2.13 g)[1]

Sodium Azide (NaN₃): 15 mmol (0.98 g)

Solvent: Acetone/Water (3:1 v/v)

Workflow:

Dissolution: Dissolve 2.13 g of the α-bromo ketone in 15 mL acetone.

Azidation: Dissolve NaN₃ in 5 mL water and add dropwise to the ketone solution at 0°C.

Reaction: Stir at room temperature (25°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

[1] The starting bromide (Rf ~0.6) will disappear, replaced by the azide (Rf ~0.5).

Work-up: Dilute with 50 mL cold water. Extract with Diethyl Ether (3 x 20 mL).

Purification: Wash organics with brine, dry over MgSO₄.

Critical Safety Step: Do not distill to dryness if not necessary.[1] Use the solution directly

for the next step if possible. If isolation is required, evaporate solvent under reduced

pressure at <30°C.[1]

Yield: ~85-92% as a pale yellow oil.[1]

Protocol 2: Standard CuAAC "Click" Reaction
Reagents:

Azide (Compound A or B): 1.0 equiv
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Phenylacetylene: 1.1 equiv

CuSO₄·5H₂O: 5 mol%[1]

Sodium Ascorbate: 10 mol%

Solvent: t-BuOH/H₂O (1:1)[1]

Workflow:

Suspend Azide and Alkyne in the solvent mixture.[1]

Add CuSO₄ solution followed by Sodium Ascorbate.

Observation:

Compound B: Mixture turns yellow/green and precipitates product within 30 mins.[1]

Compound A: Requires vigorous stirring; precipitation may take >4 hours.[1]

Isolation: Dilute with water, filter the precipitate (triazole), and wash with cold dilute ammonia

(to remove Cu traces).

Safety Profile & Stability Analysis
WARNING: Organic azides are high-energy materials.[1] The "Rule of Six" states that the

number of carbon plus oxygen atoms should be at least three times the number of nitrogen

atoms (

).

Parameter Compound A Compound B

Formula C₉H₉N₃O C₈H₇N₃O

(C+O)/N Ratio (9+1)/3 = 3.33 (Pass) (8+1)/3 = 3.0 (Borderline)

Shock Sensitivity Moderate High

Decomposition Temp ~140°C (Exothermic) ~110°C (Exothermic)
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Handling Mandates:
Light Protection: Both compounds are photodegradable.[1] Store in amber vials wrapped in

foil.

Metal Avoidance: Never use metal spatulas or needles (especially copper/lead) with the neat

azides, as heavy metal azides (highly explosive) can form in situ.[1]

Waste Disposal: Quench unreacted azide solutions with dilute sodium nitrite (

) and sulfuric acid (

) to decompose the azide to nitrous oxide (

) and nitrogen (

) before disposal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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